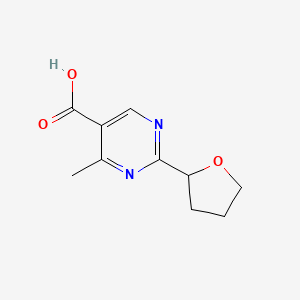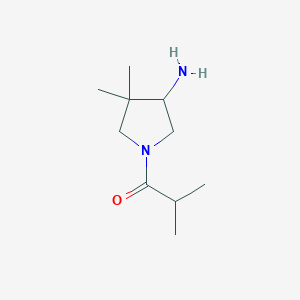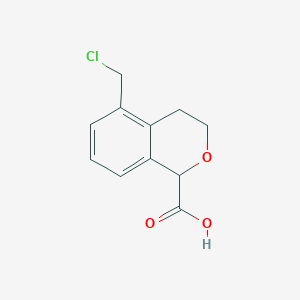
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the chloromethylation of a benzopyran derivative. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. For instance, the use of sulfuric acid as a catalyst in the chloromethylation reaction can improve the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is primarily based on its ability to interact with various molecular targets and pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Hydroxymethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 5-(Methyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Comparison
Compared to its analogs, 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
5-(chloromethyl)-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-6-7-2-1-3-9-8(7)4-5-15-10(9)11(13)14/h1-3,10H,4-6H2,(H,13,14) |
Clave InChI |
UJEMOJQNLJNQRF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=CC=CC(=C21)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


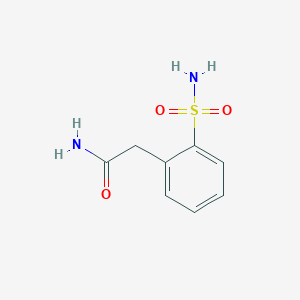
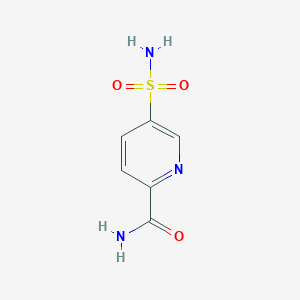
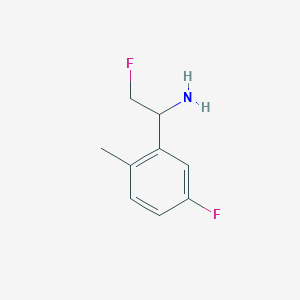
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)
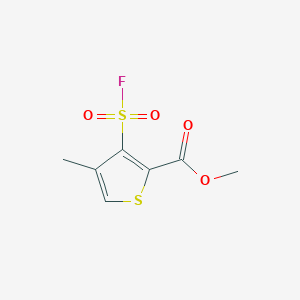

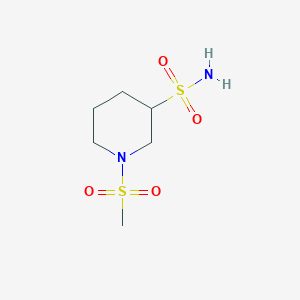

![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)
